[[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulphophenyl)amino]phenyl]methyl]phenyl]amino]benzenesulphonic acid
CAS No.: 1324-77-2
Cat. No.: VC20938825
Molecular Formula: C37H29N3O6S2
Molecular Weight: 675.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1324-77-2 |
|---|---|
| Molecular Formula | C37H29N3O6S2 |
| Molecular Weight | 675.8 g/mol |
| IUPAC Name | 2-[4-[(4-phenyliminocyclohexa-2,5-dien-1-ylidene)-[4-(2-sulfoanilino)phenyl]methyl]anilino]benzenesulfonic acid |
| Standard InChI | InChI=1S/C37H29N3O6S2/c41-47(42,43)35-12-6-4-10-33(35)39-31-22-16-27(17-23-31)37(26-14-20-30(21-15-26)38-29-8-2-1-3-9-29)28-18-24-32(25-19-28)40-34-11-5-7-13-36(34)48(44,45)46/h1-25,39-40H,(H,41,42,43)(H,44,45,46) |
| Standard InChI Key | KDUQQIROQSSCFW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N=C2C=CC(=C(C3=CC=C(C=C3)NC4=CC=CC=C4S(=O)(=O)O)C5=CC=C(C=C5)NC6=CC=CC=C6S(=O)(=O)O)C=C2 |
| Canonical SMILES | C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC=C4S(=O)(=O)O)C=C3)C5=CC=C(C=C5)NC6=CC=CC=C6S(=O)(=O)O |
Introduction
The compound [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulphophenyl)amino]phenyl]methyl]phenyl]amino]benzenesulphonic acid is a complex organic molecule with a structure that includes phenylimino and sulphophenyl groups. This compound is closely related to other benzenesulfonic acids, which are commonly used in various industrial and pharmaceutical applications due to their versatility and reactivity.
Applications
Benzenesulfonic acids are widely used in the production of dyes, pharmaceuticals, and surfactants. Given its structure, [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulphophenyl)amino]phenyl]methyl]phenyl]amino]benzenesulphonic acid could potentially be used in similar applications, although specific uses are not documented.
Related Compounds
-
Sodium ((4-((4-(anilino)phenyl)(4-(phenylimino)-2,5-cyclohexadien-1-ylidene)methyl)phenyl)amino)benzenesulphonate: This compound shares similarities with the target molecule but includes an anilino group instead of a sulphophenyl group .
-
4-(Phenylimino)-2,5-cyclohexadien-1-one: This is a key component in the structure of the target compound, providing insight into its potential chemical behavior .
Potential Applications of Benzenesulfonic Acids
| Application | Description |
|---|---|
| Dyes | Used as intermediates in dye synthesis due to their ability to form stable, colored compounds. |
| Pharmaceuticals | Employed in the synthesis of certain drugs due to their reactivity and solubility properties. |
| Surfactants | Contribute to the production of surfactants by enhancing solubility and surface activity. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume